Cortolone

Descripción general

Descripción

Cortolone is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. It is a significant compound in the study of steroid metabolism and has various biological and clinical implications. This compound exists in two epimeric forms, alpha-cortolone and beta-cortolone, which are derived from the reduction of cortisone and cortisol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cortolone can be synthesized through the reduction of cortisone or cortisol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at low temperatures to ensure selective reduction.

Industrial Production Methods: In industrial settings, this compound is produced through biotransformation processes using microbial cultures. Specific strains of bacteria or fungi are employed to convert cortisone or cortisol into this compound. This method is preferred due to its efficiency and the ability to produce large quantities of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Cortolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cortisone or other oxidized derivatives.

Reduction: this compound can be further reduced to form tetrahydrothis compound.

Substitution: this compound can undergo substitution reactions at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Cortisone and other oxidized derivatives.

Reduction: Tetrahydrothis compound.

Substitution: Halogenated or alkylated this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cortolone is primarily recognized for its anti-inflammatory properties, making it a valuable compound in the treatment of various inflammatory conditions. Its mechanism of action involves the modulation of immune responses and metabolic processes within cells, particularly immune cells such as macrophages.

Clinical Applications

This compound is utilized in various clinical scenarios, particularly in managing conditions characterized by excessive inflammation. Its applications include:

- Asthma Management : this compound is effective in reducing airway inflammation and improving respiratory function in asthma patients.

- Rheumatoid Arthritis : It helps alleviate symptoms by suppressing inflammatory processes associated with autoimmune responses.

- Dermatological Conditions : Topical formulations containing this compound are used to treat skin disorders like eczema and psoriasis due to their anti-inflammatory properties.

Research Applications

In addition to its clinical uses, this compound serves as a critical tool in scientific research. Some notable research applications include:

- Neuroscience Studies : this compound's effects on synaptic transmission have been investigated, revealing its potential role in enhancing excitatory neurotransmission within the hippocampus .

- Metabolic Studies : Research into how this compound influences metabolic pathways has provided insights into stress responses and energy regulation at the cellular level .

Comparative Analysis of this compound and Related Compounds

To better understand this compound's unique properties and applications, a comparative analysis with related corticosteroids is essential. The following table summarizes key characteristics:

| Compound | Primary Application | Mechanism of Action | Key Differences |

|---|---|---|---|

| This compound | Anti-inflammatory | Modulates gene expression and metabolism | More selective for certain receptors |

| Cortisone | Anti-inflammatory | Similar mechanisms but less potent | Lower bioavailability |

| Cortisol | Stress response regulation | Broad physiological roles | More systemic effects |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

- Case Study 1 : A randomized controlled trial demonstrated that patients with rheumatoid arthritis showed significant improvement in joint swelling and pain relief when treated with this compound compared to placebo .

- Case Study 2 : In asthma patients, this compound administration led to improved lung function and reduced need for rescue inhalers over a six-month period .

Mecanismo De Acción

Cortolone exerts its effects by interacting with specific molecular targets and pathways involved in steroid metabolism. It is primarily metabolized by enzymes such as 11-beta-hydroxysteroid dehydrogenase, which converts cortisone to cortisol and vice versa. This compound’s activity is closely related to its ability to modulate the levels of active corticosteroids in the body, thereby influencing various physiological processes.

Comparación Con Compuestos Similares

Cortisol: The parent compound from which cortolone is derived.

Cortisone: Another metabolite of cortisol, closely related to this compound.

Tetrahydrocortisol: A reduced form of cortisol, similar to this compound in structure.

Comparison: this compound is unique in its specific role as a metabolite of cortisol and cortisone. Unlike cortisol and cortisone, which are active hormones, this compound primarily serves as an intermediate in the metabolic pathways of corticosteroids. Its unique structure and properties make it a valuable compound for studying steroid metabolism and developing therapeutic agents.

Actividad Biológica

Cortolone, a corticosteroid and a metabolite of cortisone, has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its implications in clinical settings.

Overview of this compound

This compound (also known as tetrahydrocortisone) is a steroid hormone that plays a crucial role in various physiological processes. It is primarily involved in the regulation of metabolism, immune response, and stress responses. As a corticosteroid, it exhibits anti-inflammatory properties that are beneficial in treating various conditions such as asthma and autoimmune diseases.

Biological Activities

1. Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects. Research indicates that it can inhibit the expression and secretion of pro-inflammatory cytokines such as TNFα and IL-6. A study utilizing biotransformed compounds derived from cortisone showed that these compounds effectively reduced inflammation by inhibiting cyclooxygenase (COX) activity and activating glucocorticoid receptors .

2. Antioxidant Properties

This compound exhibits notable antioxidant activity. In vitro studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of this compound was significantly higher compared to its parent compound, cortisone, with measurements indicating substantial radical scavenging abilities .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from damage induced by oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Clinical Implications

Several case studies highlight the clinical implications of this compound's biological activities:

- Corticosteroid-Induced Complications: A retrospective case-control study found a significant association between high-dose corticosteroid therapy and adverse effects such as scleroderma renal crisis (SRC). This underscores the need for careful management of corticosteroid dosages to mitigate risks associated with their use .

- Metabolic Effects: Another study evaluated the metabolic profiles of patients undergoing different corticosteroid therapies. It was noted that patients receiving dual-release hydrocortisone had improved metabolic outcomes compared to those on conventional regimens. This suggests that optimizing corticosteroid formulations can enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound compared to other corticosteroids:

| Biological Activity | This compound | Cortisone | Prednisone |

|---|---|---|---|

| Anti-inflammatory | High | Moderate | High |

| Antioxidant | High | Low | Moderate |

| Neuroprotective | Moderate | Low | Moderate |

Propiedades

IUPAC Name |

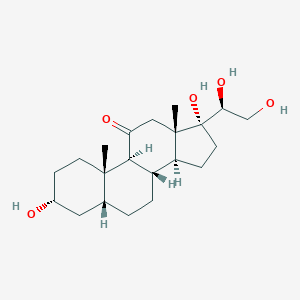

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AZQJGLEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904343 | |

| Record name | Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-42-7 | |

| Record name | Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cortolone and how is it formed?

A1: this compound (3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one) is a C-20 reduced metabolite of cortisol, produced through a series of enzymatic reactions. [, , , , ].

Q2: How does this compound excretion vary between men and women?

A2: Healthy men exhibit significantly higher urinary excretion of total cortisol metabolites, including this compound, compared to women. This underscores the importance of considering gender when interpreting cortisol metabolite profiles. []

Q3: How does the excretion of this compound differ in individuals with cirrhosis?

A3: Individuals with cirrhosis exhibit a distinct pattern of cortisol metabolism. They show decreased tetrahydrocortisone production and a corresponding increase in this compound formation, specifically the 20α isomer. This altered metabolism is suggested to be linked to intrahepatic cholestasis, a common characteristic of cirrhosis. []

Q4: Does obesity influence the excretion of this compound in children?

A4: Yes, prepubertal children with obesity exhibit significantly higher excretion of several cortisol metabolites, including α-cortolone, compared to normal-weight children. This difference diminishes with puberty. The elevated α-cortolone excretion reflects increased activity in adrenal steroidogenesis pathways in obese children. []

Q5: Are there specific conditions where β-cortolone excretion is significantly elevated?

A6: Metyrapone, a medication that inhibits cortisol synthesis, significantly increases β-cortolone excretion. This effect is attributed to metyrapone's extra-adrenal actions, including the inhibition of cortisone back-conversion to cortisol and stimulation of the 20-ketosteroid reductase responsible for converting tetrahydrocortisone to β-cortolone. []

Q6: How do this compound levels change after cardiac surgery?

A7: Cortisol metabolism is significantly altered after major surgery like cardiac surgery. The ratio of cortisol metabolites (including this compound) to cortisone metabolites increases, suggesting a relative reduction in cortisol inactivation, possibly due to enzymatic substrate overload. []

Q7: What does the presence of 6α-hydroxythis compound in neonatal urine indicate?

A8: The identification of 6α-hydroxythis compound in the urine of newborn infants highlights a distinct conjugation pattern of cortisol metabolites in neonates compared to older children and adults. This finding underscores the unique aspects of steroid metabolism in newborns. []

Q8: Can air pollution exposure during pregnancy affect this compound levels in newborns?

A9: Exposure to certain air pollutants, such as nitrogen dioxide (NO2), during pregnancy has been linked to changes in steroid profiles in newborns, including an increase in 6β-hydroxycortisol relative to cortisol. While this study didn't directly measure this compound, it suggests that prenatal exposure to air pollution might influence the activity of enzymes involved in this compound production. []

Q9: How do researchers measure this compound levels?

A10: Several analytical methods are employed to measure this compound levels in biological samples, with gas chromatography/mass spectrometry (GC/MS) being a common and sensitive technique. This method allows for the separation, identification, and quantification of this compound and other steroid metabolites in urine samples. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.